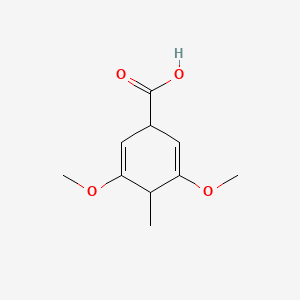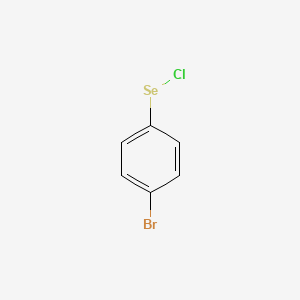
2-Cyano-4-cyclohexylbutan-2-yl ethaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-cyclohexylbutan-2-yl ethaneperoxoate is an organic compound with a complex structure that includes a cyano group, a cyclohexyl ring, and an ethaneperoxoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-cyclohexylbutan-2-yl ethaneperoxoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-cyclohexylbutan-2-one with cyanide sources under controlled conditions to introduce the cyano group. This intermediate is then reacted with ethaneperoxoic acid or its derivatives to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-4-cyclohexylbutan-2-yl ethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The ethaneperoxoate moiety can participate in oxidation reactions, forming corresponding oxides.
Reduction: The cyano group can be reduced to primary amines under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
2-Cyano-4-cyclohexylbutan-2-yl ethaneperoxoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 2-Cyano-4-cyclohexylbutan-2-yl ethaneperoxoate exerts its effects involves its reactive functional groups. The cyano group can interact with nucleophiles, while the ethaneperoxoate moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other molecular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-4-cyclohexylbutan-2-one: Lacks the ethaneperoxoate moiety but shares the cyano and cyclohexyl groups.
4-Cyclohexylbutan-2-yl ethaneperoxoate: Contains the ethaneperoxoate moiety but lacks the cyano group.
Uniqueness
2-Cyano-4-cyclohexylbutan-2-yl ethaneperoxoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the cyano and ethaneperoxoate groups allows for a broader range of chemical transformations and interactions compared to similar compounds.
Propiedades
Número CAS |
58422-64-3 |
|---|---|
Fórmula molecular |
C13H21NO3 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
(2-cyano-4-cyclohexylbutan-2-yl) ethaneperoxoate |
InChI |
InChI=1S/C13H21NO3/c1-11(15)16-17-13(2,10-14)9-8-12-6-4-3-5-7-12/h12H,3-9H2,1-2H3 |
Clave InChI |
CLBTVOUGQOUGFT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OOC(C)(CCC1CCCCC1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)

![Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-](/img/structure/B14603229.png)
![{(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide](/img/structure/B14603234.png)

![5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B14603238.png)


![3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine](/img/structure/B14603281.png)




![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)
